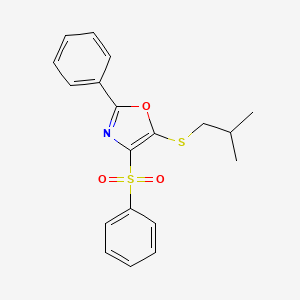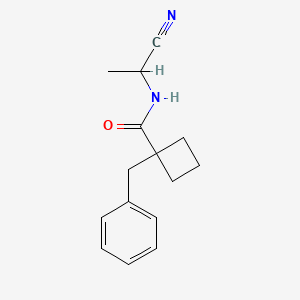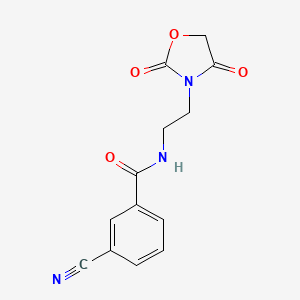
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, also known as BTFPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTFPA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
Binding Characteristics and Potential for Brain Studies
- Binding Characteristics in Brain Studies : A study investigated the binding characteristics of a related compound, [3H]DAA1106, a potent and selective ligand for peripheral benzodiazepine receptors, in mitochondrial fractions of the rat brain. The findings suggest that [3H]DAA1106 could be useful for elucidating physiological relevance of events mediated through peripheral benzodiazepine receptors (Chaki et al., 1999).
Imaging and Diagnostics
- PET Imaging of Monkey Brain : Research on 18F-labeled PET ligands related to this compound, namely 18F-FEAC and 18F-FEDAC, explored their kinetics in the monkey brain and their application in imaging of translocator protein (TSPO) in the infarcted rat brain. This suggests potential uses in neuroimaging and diagnostics (Yui et al., 2010).
Structural and Fluorescence Studies
- Structural Aspects and Fluorescence : A study focused on the structural aspects of two amide-containing isoquinoline derivatives, revealing their potential in forming crystalline salts and complexes with enhanced fluorescence emission. This highlights the compound's utility in materials science and fluorescence applications (Karmakar et al., 2007).
Antitumor Activity
- Synthesis and Antitumor Activity : Research into novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related, demonstrated broad spectrum antitumor activity. This indicates potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).
Herbicidal Applications
- Herbicidal Activity : A study explored the herbicidal activity of compounds including 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, indicating potential agricultural applications (Huang et al., 2005).
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Research on phenoxyacetone and related compounds showed competitive inhibition of acetylcholinesterase, indicating possible applications in neuroscience and pharmacology (Dafforn et al., 1982).
Synthesis and Chemical Properties
- Novel Synthesis Routes : Studies have described novel synthesis routes to compounds structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, indicating its potential in synthetic chemistry (Wenpeng et al., 2014).
Oxidation and Degradation Studies
- Oxidation Chemistry : The advanced oxidation chemistry of paracetamol, a related compound, was investigated, revealing insights into degradation pathways and the formation of nitrogenous and non-nitrogenous degradation products (Vogna et al., 2002).
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-8-4-5-9-22(20)30-16-23(28)26-19-11-12-21-18(14-19)10-13-24(29)27(21)15-17-6-2-1-3-7-17/h1-9,11-12,14H,10,13,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTXUZKRQDXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)


![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)



![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)



![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)